3,9-Diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
3,9-Diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with a unique structure characterized by two nitrogen atoms and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of an aldehyde, an amine, and an activated alkene to form a bicyclic scaffold. The process is followed by reduction and lactamization to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,9-Diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
3,9-Diazabicyclo[4.2.1]nonan-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Lacks the ketone group, resulting in different chemical reactivity.
3,9-Diazabicyclo[4.2.1]nonan-4-ol: Contains an alcohol group instead of a ketone, altering its chemical properties.
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride: A salt form that exhibits different solubility and stability characteristics
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and a ketone group within a bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDWFBNQVXOPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672592 |
Source
|
Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210963-09-9 |
Source
|
Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the Hofmann Elimination reaction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A1: The Hofmann Elimination is a classical reaction in organic chemistry used to synthesize alkenes from amines. Studying this reaction with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide provides insight into:
- The influence of the bicyclic system on the reaction pathway: The presence of the bicyclic structure can influence the regioselectivity and stereoselectivity of the elimination reaction. []
- The nature of the resulting alkene product: The structure of the alkene formed can be informative about the reaction mechanism and potential rearrangements occurring during the process. []
Q2: What were the key findings of the research on the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?
A2: While the abstract doesn't detail specific results, the study likely focused on:
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